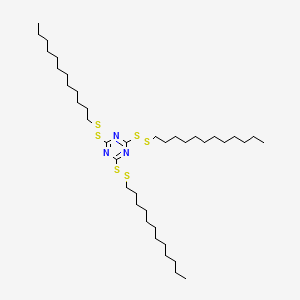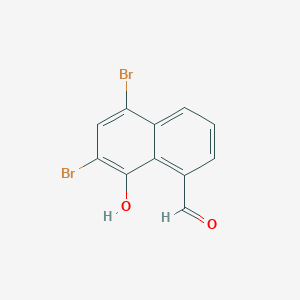
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthaldehydes This compound is characterized by the presence of two bromine atoms at positions 5 and 7, a hydroxyl group at position 8, and an aldehyde group at position 1 on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde typically involves the bromination of 8-hydroxynaphthalene-1-carbaldehyde. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at positions 5 and 7.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,7-Dibromo-8-hydroxy-1-naphthoic acid.
Reduction: 5,7-Dibromo-8-hydroxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. The bromine atoms may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dibromo-8-hydroxyquinoline
- 5,7-Dichloro-8-hydroxyquinoline
- 5,7-Diiodo-8-hydroxyquinoline
Uniqueness
5,7-Dibromo-8-hydroxynaphthalene-1-carbaldehyde is unique due to the presence of both bromine atoms and the naphthalene ring, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
82315-36-4 |
|---|---|
Formule moléculaire |
C11H6Br2O2 |
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
5,7-dibromo-8-hydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6Br2O2/c12-8-4-9(13)11(15)10-6(5-14)2-1-3-7(8)10/h1-5,15H |
Clé InChI |
NBSXNRVRVVFWMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=CC(=C2O)Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


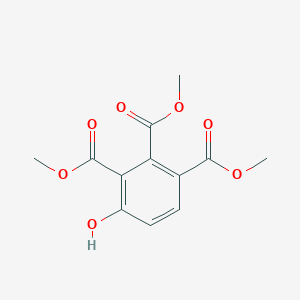
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
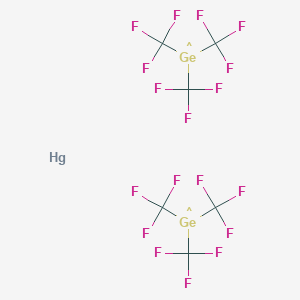
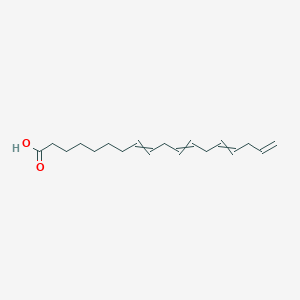
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
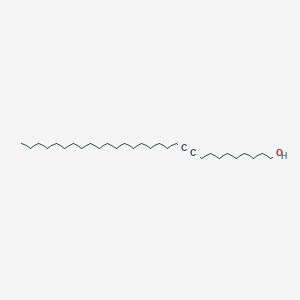
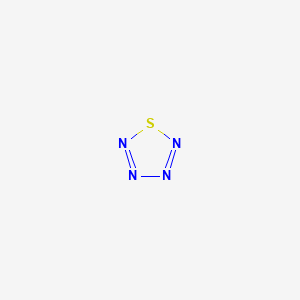
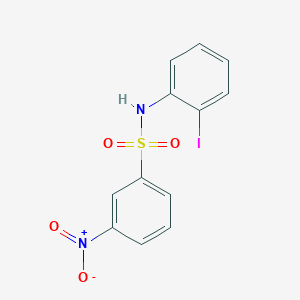
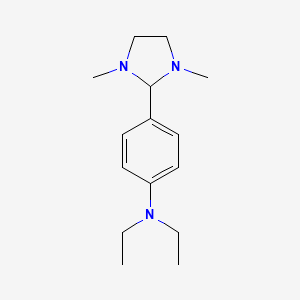
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
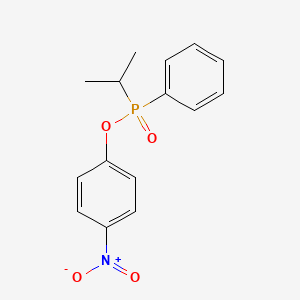
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
